![molecular formula C12H8F3NO3 B1480170 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid CAS No. 2097963-03-4](/img/structure/B1480170.png)
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Overview
Description
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid (FMTNA) is an organic compound belonging to the family of nicotinic acids. It is a white crystalline solid with a molecular weight of 287.3 g/mol and a melting point of 135-140 °C. FMTNA is a widely studied compound due to its potential applications in various scientific fields. It has been used for the synthesis of a range of compounds, as well as for its ability to interact with biological systems.
Scientific Research Applications
Antibacterial Agents
Furan derivatives: have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into compounds like 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid can lead to the development of new antibacterial drugs that may offer a solution to the growing issue of microbial resistance.
Pharmacology
In pharmacology, furan compounds exhibit a wide range of biological activities. They serve as potential candidates for drug development in treating various diseases due to their diverse pharmacological properties . This includes their use in creating medications with anti-inflammatory, analgesic, and antidepressant effects.
Material Science
The trifluoromethyl group in furan compounds plays a significant role in material science. It contributes to the development of new materials with unique properties, such as increased durability and chemical resistance . This makes them valuable in creating advanced materials for industrial applications.
Chemical Synthesis
Furan derivatives are crucial intermediates in organic synthesis. They are involved in various chemical reactions, providing pathways to synthesize complex molecules . This is essential for the production of fine chemicals and pharmaceuticals.
Agriculture
In the agricultural sector, furan derivatives could be explored for their potential use in developing new pesticides or herbicides. Their chemical structure allows for the creation of compounds that can target specific pests or weeds without harming crops .
Environmental Science
The study of furan compounds extends to environmental science, where they can be used to develop sensors or indicators for environmental monitoring. Their reactivity and ability to bind with other molecules make them suitable for detecting pollutants or changes in environmental conditions .
Mechanism of Action
Target of Action
Furan derivatives are known to have various biological activities . They can target different enzymes or receptors depending on their structure.
Mode of Action
The mode of action would depend on the specific targets of the compound. Furan derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their targets. For example, some furan derivatives have antimicrobial activity and can affect the biochemical pathways of bacteria .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Some furan derivatives have antimicrobial activity and can cause cell death in bacteria .
properties
IUPAC Name |
6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-10(11(17)18)7(12(13,14)15)5-8(16-6)9-3-2-4-19-9/h2-5H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOJBQNEYEHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.